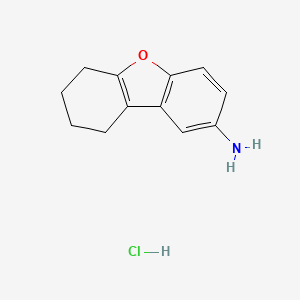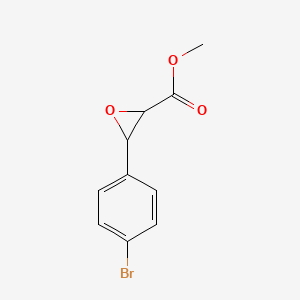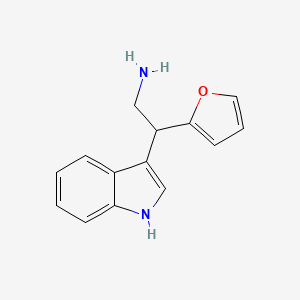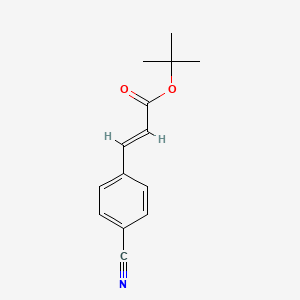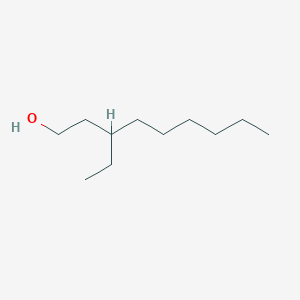
3-Ethylnonan-1-ol
Descripción general
Descripción
3-Ethylnonan-1-ol: is an organic compound with the molecular formula C11H24O . It is a primary alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a nonane chain, which also has an ethyl group attached to the third carbon. This compound is known for its use in various industrial applications due to its unique chemical properties.
Mecanismo De Acción
Mode of Action
For instance, the hydroxyl group of alcohols is normally a poor leaving group, but when treated with strong acid, it is converted into a better leaving group . With tertiary alcohols, water can then leave, resulting in a carbocation . If a strong acid such as H2SO4 or p-TsOH is used, the most likely result is elimination .
Biochemical Pathways
These reactions can lead to the formation of alkenes, which can further participate in various biochemical pathways .
Result of Action
, which can have various effects depending on the context of the biochemical pathways they participate in .
Action Environment
The action, efficacy, and stability of 3-Ethylnonan-1-ol can be influenced by various environmental factors. For instance, the presence of strong acids can trigger elimination reactions . Additionally, the compound’s lipophilic nature suggests that it may be more effective in lipid-rich environments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylnonan-1-ol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 1-bromononane with ethylmagnesium bromide, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-ethylnonan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethylnonan-1-ol can be oxidized to form 3-ethylnonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 3-ethylnonane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 3-ethylnonyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-Ethylnonanoic acid
Reduction: 3-Ethylnonane
Substitution: 3-Ethylnonyl chloride
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethylnonan-1-ol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various esters and ethers.
Biology: In biological research, this compound is used as a model compound to study the metabolism of long-chain alcohols in living organisms.
Medicine: While not widely used in medicine, derivatives of this compound are investigated for their potential antimicrobial and antifungal properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and plasticizers. It is also utilized as a lubricant additive and in the production of surfactants.
Comparación Con Compuestos Similares
1-Nonanol: Similar structure but lacks the ethyl group at the third carbon.
3-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group at the third carbon.
2-Ethylnonan-1-ol: Similar structure but with the ethyl group at the second carbon instead of the third.
Uniqueness: 3-Ethylnonan-1-ol is unique due to the specific positioning of the ethyl group on the third carbon, which influences its physical and chemical properties. This structural variation can affect its boiling point, solubility, and reactivity compared to its isomers and other similar compounds.
Propiedades
IUPAC Name |
3-ethylnonan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-11(4-2)9-10-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJURDURBMIUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)


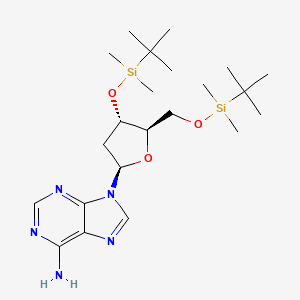
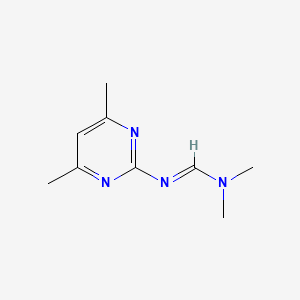
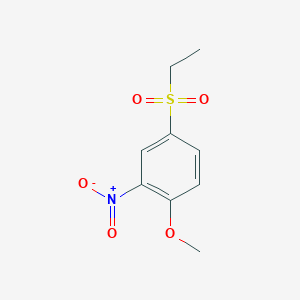
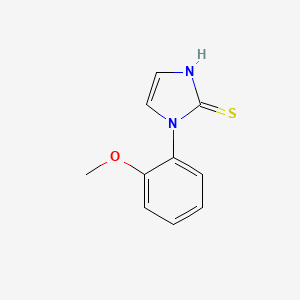
![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)

